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molecular formula C13H17N5O2 B1199285 Aditeren CAS No. 56066-19-4

Aditeren

Cat. No. B1199285
M. Wt: 275.31 g/mol
InChI Key: WFBZIFZFHLQCPP-UHFFFAOYSA-N
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Patent
US04792557

Procedure details

A solution of 2.75 g. of 2,4-diamino-5-(4-amino-3,5-dimethoxy-benzyl)pyrimidine in 50 ml. of methanol was treated with 10 ml. of 1N hydrochloric acid. The resulting precipitate was dissolved by warming and the solution evaporated at 60° C. under vacuum to about 20 ml. After standing at room temperature for 2 hours, the precipitate was removed by filtration with suction, washed with methanol and dried, whereby there was obtained 2,4-diamino-5-(4-amino-3,5-dimethoxybenzyl)-pyrimidine hydrochloride having a melting point of 296° C. (decomposition).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:15]=[C:14]([O:16][CH3:17])[C:13]([NH2:18])=[C:12]([O:19][CH3:20])[CH:11]=2)=[CH:4][N:3]=1.[ClH:21]>CO>[ClH:21].[NH2:1][C:2]1[N:7]=[C:6]([NH2:8])[C:5]([CH2:9][C:10]2[CH:11]=[C:12]([O:19][CH3:20])[C:13]([NH2:18])=[C:14]([O:16][CH3:17])[CH:15]=2)=[CH:4][N:3]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The resulting precipitate was dissolved
TEMPERATURE
Type
TEMPERATURE
Details
by warming
CUSTOM
Type
CUSTOM
Details
the solution evaporated at 60° C. under vacuum to about 20 ml
CUSTOM
Type
CUSTOM
Details
the precipitate was removed by filtration with suction
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.NC1=NC=C(C(=N1)N)CC1=CC(=C(C(=C1)OC)N)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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